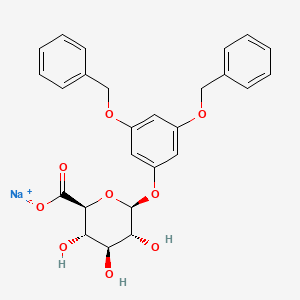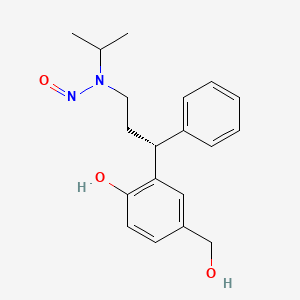
(R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes hydroxyl groups, a phenylpropyl chain, and an isopropylnitrous amide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-(hydroxymethyl)benzaldehyde with a suitable amine, followed by reduction and subsequent nitrosation to introduce the nitrous amide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as flow microreactors can be employed to enhance the synthesis process, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.
Scientific Research Applications
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and nitrous amide moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
Compared to these similar compounds, ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide possesses a more complex structure with additional functional groups, which enhances its reactivity and potential applications. The presence of the nitrous amide moiety and the phenylpropyl chain distinguishes it from simpler dihydroxybenzenes, providing unique chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(3R)-3-[2-hydroxy-5-(hydroxymethyl)phenyl]-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C19H24N2O3/c1-14(2)21(20-24)11-10-17(16-6-4-3-5-7-16)18-12-15(13-22)8-9-19(18)23/h3-9,12,14,17,22-23H,10-11,13H2,1-2H3/t17-/m1/s1 |
InChI Key |
NAKTWKAQPVAOJK-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

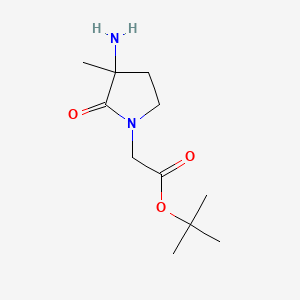
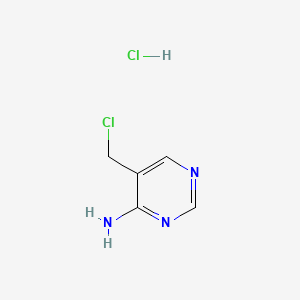
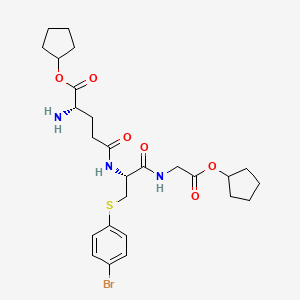
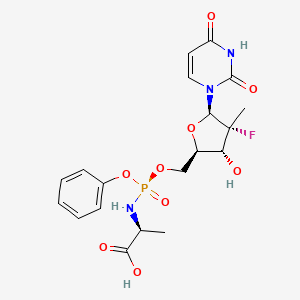
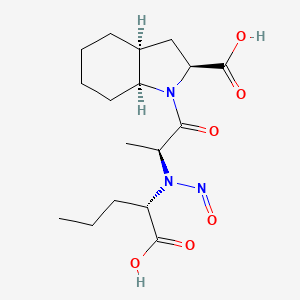
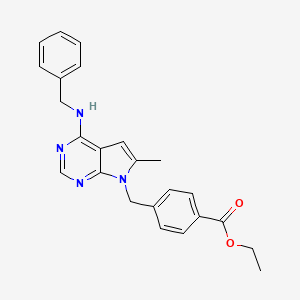
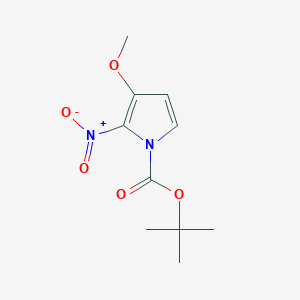
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
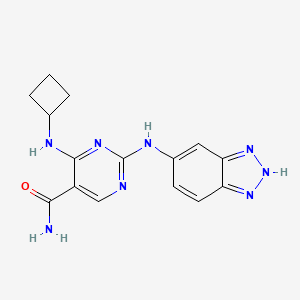
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
